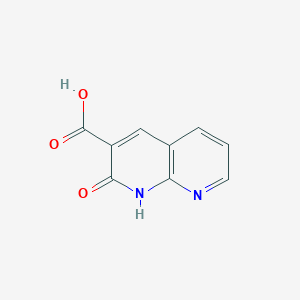

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1H-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)4-5-2-1-3-10-7(5)11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVQMOCETIVORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid basic properties

An In-Depth Technical Guide to the Basic Properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a significant class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents, particularly in the realm of quinolone antibiotics. The basicity of this scaffold is a critical determinant of its physicochemical properties, including solubility, crystal structure, and, most importantly, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the basic properties of the title compound, integrating theoretical principles with practical experimental methodologies.

Introduction: The 1,8-Naphthyridinone Core

The 1,8-naphthyridine ring system is a bicyclic heteroaromatic structure containing two nitrogen atoms. The "2-oxo" and "3-carboxylic acid" substitutions create a molecule with both acidic and basic centers, rendering its acid-base chemistry complex and intriguing. The pyridine-like nitrogen atom at position 8 (N-8) is generally considered the primary center of basicity, while the carboxylic acid group at position 3 is the acidic center. The lactam function (the "2-oxo" group) and the pyridinone nitrogen at position 1 (N-1) also influence the overall electronic distribution and, consequently, the compound's properties.

The protonation state of this molecule is crucial for its biological activity. For instance, in the case of nalidixic acid, the first quinolone antibiotic which shares this core, the equilibrium between neutral and zwitterionic forms, governed by the pKa values of the acidic and basic groups, dictates its solubility and ability to interact with its bacterial target, DNA gyrase.

Physicochemical and Acid-Base Properties

The fundamental basicity of this compound is primarily attributed to the lone pair of electrons on the N-8 atom. However, the molecule's overall acid-base profile is a composite of its constituent functional groups.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented below. These values are critical for understanding the compound's behavior in both chemical and biological systems.

| Property | Value | Significance |

| Molecular Formula | C₉H₆N₂O₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 190.16 g/mol | Essential for stoichiometric calculations in synthesis and assays. |

| pKa₁ (Carboxylic Acid) | ~2.4 | Governs the deprotonation of the acidic group. |

| pKa₂ (N-8 Protonation) | ~8.7 | Governs the protonation of the basic pyridine-like nitrogen. |

Note: pKa values are approximate and can vary with experimental conditions such as temperature and ionic strength. The provided values are based on related structures like nalidixic acid.

The interplay between these two pKa values means that in a physiological pH range (around 7.4), the carboxylic acid group will be deprotonated (as a carboxylate) and the N-8 atom will be partially protonated, leading to a mixture of anionic and zwitterionic species.

Synthesis Overview

The synthesis of this core structure is well-established, often starting from 2-aminopyridine derivatives. A common route is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis.

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Determination of Basicity (pKa)

Accurate determination of the pKa values is paramount for drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Potentiometric titration is a robust and widely used method for this purpose.

Principle of Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the solution's pH with a high-precision pH meter. The pKa value corresponds to the pH at which the acidic and basic forms of the functional group are present in equal concentrations (the half-equivalence point). For a compound with multiple pKa values, the titration curve will show multiple inflection points.

Step-by-Step Experimental Protocol

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. Due to its amphoteric nature and potentially low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary. An electrolyte like 0.15 M KCl should be added to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of a micro-burette containing the titrant into the solution.

-

-

Titration Procedure (Dual Titration):

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the N-8 atom.

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately identify the equivalence points.

-

The pH at the half-volume point of each equivalence point corresponds to the pKa value.

-

Caption: Workflow for pKa determination via potentiometric titration.

Impact of Basicity on Drug Development

The basicity of the 1,8-naphthyridinone core, specifically the protonation state of N-8, is a pivotal factor in drug design and development.

-

Solubility and Dissolution: The ability of the compound to exist in an ionized state at different pH values significantly impacts its aqueous solubility. For oral administration, solubility in the gastrointestinal tract is a prerequisite for absorption.

-

Permeability: According to the pH-partition hypothesis, un-ionized species are generally more lipid-soluble and can more readily permeate biological membranes. The equilibrium between the charged and neutral forms, dictated by the pKa and the local pH, will therefore control the rate and extent of drug absorption.

-

Target Binding: In the case of quinolone antibiotics, the interaction with the DNA gyrase-DNA complex is highly specific. The protonation state of the drug molecule influences its ability to form key hydrogen bonds and other non-covalent interactions within the active site, which is essential for its antibacterial activity.

-

Formulation: Understanding the pKa is essential for developing stable and effective pharmaceutical formulations. It guides the selection of appropriate salts and buffering agents to ensure drug stability and bioavailability.

Conclusion

The this compound scaffold possesses a fascinating and functionally critical acid-base chemistry. Its basicity, centered at the N-8 position, is not an isolated property but rather part of a delicate interplay with the acidic carboxylic acid group. A thorough characterization of these properties, primarily through precise pKa determination, is a non-negotiable step in the journey of transforming this privileged scaffold into a clinically successful therapeutic agent. This guide has outlined the core principles and provided a robust experimental framework to empower researchers in this endeavor.

A-Technical-Guide-to-2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic-acid:-Synthesis,-Properties,-and-Therapeutic-Potential

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging pharmacological activities. At the heart of many of these discoveries lies 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, a foundational building block for numerous therapeutic agents. This technical guide provides an in-depth exploration of this critical molecule, from its rational synthesis via the Gould-Jacobs reaction to its physicochemical properties and its pivotal role as a precursor to potent antibacterial and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds have made it a valuable pharmacophore. The discovery of nalidixic acid in 1962, the first quinolone antibiotic, showcased the therapeutic potential of this scaffold and spurred decades of research. Derivatives of 1,8-naphthyridine have since been developed with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and gastric antisecretory properties.

The title compound, this compound, serves as the fundamental precursor for many of these advanced analogues. Its synthesis and functionalization are critical first steps in the discovery pipeline for new drugs targeting bacterial infections, neurological disorders, and various other diseases. This guide will elucidate the foundational chemistry and properties of this key intermediate.

Discovery and Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 2-oxo-1,8-naphthyridine core is the Gould-Jacobs reaction. This powerful synthetic strategy involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.

The reaction proceeds through a well-established mechanism:

-

Condensation: The synthesis begins with the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate.

-

Electrocyclization: The critical ring-closing step is achieved by heating the intermediate at high temperatures (typically >250 °C). This thermal energy drives a 6-electron electrocyclization, forming the dihydronaphthyridine ring system.

-

Hydrolysis: The resulting ethyl ester is then saponified, typically using a strong base like sodium hydroxide, to yield the sodium carboxylate salt.

-

Acidification: Finally, careful acidification of the salt precipitates the desired this compound.

The high temperature required for cyclization is a key parameter; it provides the activation energy needed to overcome the rotational barrier and achieve the correct conformation for ring closure. The choice of a high-boiling point solvent like diphenyl ether or the use of solvent-free microwave irradiation can facilitate this step, often improving yields and reducing reaction times.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

Understanding the physicochemical properties of a core molecule is essential for its application in drug development, influencing factors like solubility, formulation, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | |

| Appearance | Solid | |

| CAS Number | 5175-14-4 | |

| XLogP3 | 0.9 |

Biological Activity and Therapeutic Relevance

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is the foundational scaffold for a class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

Mechanism of Action (Derivatives): The N-1 and C-7 positions of the naphthyridine ring are common points for substitution to generate potent analogues like Enoxacin. These modifications enhance the compound's ability to bind to the enzyme-DNA complex. The carboxylic acid at the C-3 position and the ketone at the C-4 (after tautomerization) are essential for this interaction, chelating with magnesium ions in the active site and intercalating with the DNA base pairs. This binding stabilizes the DNA-enzyme complex, leading to double-stranded DNA breaks and ultimately, bacterial cell death.

Caption: Simplified mechanism of action for naphthyridine-based DNA gyrase inhibitors.

Beyond antibacterial applications, derivatives have shown promise as gastric antisecretory agents, H1R antagonists, and agents for treating neurological disorders, highlighting the versatility of this core structure.

Detailed Experimental Protocol: Synthesis

This protocol provides a representative procedure for the synthesis of the title compound's ethyl ester, a direct precursor, based on established methodologies.

Objective: To synthesize Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)

-

Diphenyl ether (solvent)

-

Ethanol

-

Petroleum ether

Procedure:

-

Step 1: Condensation

-

In a round-bottom flask, combine 2-aminopyridine and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the 2-aminopyridine spot.

-

Allow the mixture to cool. The intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, may crystallize upon cooling or can be used directly in the next step.

-

-

Step 2: Cyclization

-

Add a suitable volume of diphenyl ether to the flask containing the intermediate.

-

Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes. The formation of the cyclized product will be observed.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

-

-

Step 3: Isolation and Purification

-

Dilute the cooled mixture with petroleum ether to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with petroleum ether to remove the diphenyl ether solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-oxo-1,2-dihydro-naphthyridine-3-carboxylate as a solid. The melting point for this ester is reported as 214.8-215.0°C.

-

-

Step 4: Hydrolysis to Carboxylic Acid (Optional but necessary for the title compound)

-

Suspend the ethyl ester in a solution of aqueous sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux for 1-2 hours until the solid dissolves and the ester is fully hydrolyzed.

-

Cool the solution to room temperature and slowly acidify with concentrated HCl until a pH of ~2-3 is reached.

-

The desired this compound will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Conclusion and Future Directions

This compound is more than a simple chemical; it is a gateway to a vast chemical space of pharmacologically active molecules. The robustness of the Gould-Jacobs synthesis provides a reliable and scalable route to this critical intermediate. As antibiotic resistance continues to be a global health crisis, the exploration of new derivatives from this scaffold remains a highly active and important area of research. Future work will likely focus on novel substitutions at the N-1 and C-7 positions to overcome resistance mechanisms and on exploring the scaffold's potential against other therapeutic targets. The foundational knowledge presented in this guide serves as a critical starting point for these innovative endeavors.

A Multi-Technique Approach to the Structural Elucidation of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Abstract

The 1,8-naphthyridine framework is a privileged heterocyclic motif, serving as a core scaffold in numerous compounds with significant biological activity.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Specifically, the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid core is a key pharmacophore found in agents with potent gastric antisecretory properties.[6][7] The unambiguous confirmation of its molecular structure is a prerequisite for rational drug design, synthesis optimization, and understanding structure-activity relationships (SAR). This in-depth guide presents a comprehensive, field-proven strategy for the structural elucidation of this target molecule. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of synthetic chemistry, mass spectrometry, and multinuclear NMR spectroscopy, culminating in X-ray crystallography, provides a self-validating and irrefutable confirmation of the molecular architecture.

The Foundational Hypothesis: Synthesis-Informed Structure

Before any analytical characterization, the synthetic pathway provides the first logical hypothesis of the target structure. The preparation of the 1,8-naphthyridine ring system is efficiently achieved through condensation and cyclization strategies, most notably the Gould-Jacobs reaction and its variants.[8][9][10] This reaction class involves the condensation of an aminopyridine derivative with a malonic ester, followed by a thermally-induced intramolecular cyclization.[9][11]

For the target molecule, a logical and commonly employed route involves the reaction of 2-aminopyridine-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst like piperidine.[12] The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular nucleophilic attack of the amino group onto one of the ester carbonyls and subsequent cyclization to form the stable pyridinone ring. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This synthetic logic strongly implies the formation of the title compound, this compound.

Experimental Protocol: Synthesis of the Ethyl Ester Precursor

A robust protocol for synthesizing the precursor, ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, serves as the starting point for characterization.[12]

-

Reactant Charging: Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).

-

Catalyst Addition: Add piperidine (1.6 mL, 16.4 mmol) to the suspension and seal the tube.

-

Reaction: Heat the mixture to 120°C and maintain this temperature for 3 hours.

-

Isolation: Allow the reaction to cool to room temperature. A precipitate will form.

-

Purification: Collect the solid product by filtration and wash thoroughly with diethyl ether to afford the pure ethyl ester precursor.[12]

Orthogonal Spectroscopic & Spectrometric Verification

With a hypothesized structure, a suite of analytical techniques is deployed. Each technique provides a unique and complementary piece of data. When combined, they form a self-validating system where the interpretation from one method must be consistent with all others.

Mass Spectrometry (MS): Confirming the Elemental Composition

Causality: The first and most fundamental question is the molecular weight and, by extension, the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) provides this information with high precision, serving as a primary check on the success of the synthesis.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.[1]

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer. Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Identify the molecular ion peak. For the target C₉H₆N₂O₃, the expected monoisotopic mass is 190.0378 Da.[13] HRMS should confirm this mass to within 5 ppm, validating the elemental formula.

Expected Data: The mass spectrum should show a prominent ion peak corresponding to the calculated molecular weight, confirming the molecular formula C₉H₆N₂O₃.[13] Analysis of fragmentation patterns can provide initial substructural information, often involving the loss of CO₂ (44 Da) from the carboxylic acid or CO (28 Da) from the lactam ring.[14][15]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for quick confirmation of the key structural motifs—the carboxylic acid, the lactam (amide), and the aromatic system.

Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint. For the target structure, the following absorption bands are anticipated:

-

~3200-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

-

~3100-3000 cm⁻¹: N-H stretching vibration of the lactam ring.

-

~1720-1680 cm⁻¹: A strong C=O stretching band for the carboxylic acid carbonyl.

-

~1680-1650 cm⁻¹: A second strong C=O stretching band for the cyclic amide (lactam) carbonyl.

-

~1620-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic naphthyridine ring system.[16]

The presence of these distinct bands provides strong evidence for the major functional components of the hypothesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, a complete and unambiguous map of the proton and carbon framework can be constructed.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at solubilizing polar, hydrogen-bonding compounds.[1][17]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire ¹H, ¹³C, and 2D correlation spectra.[17]

¹H NMR Interpretation: The ¹H NMR spectrum reveals the chemical environment and connectivity of all protons. For this compound, we expect:

-

Two very broad singlets (>10 ppm): These are the acidic protons of the carboxylic acid (COOH) and the lactam (N-H), which are exchangeable with D₂O.

-

One singlet (~8.6 ppm): This corresponds to the isolated vinyl proton at the C4 position. Its downfield shift is due to the anisotropic effects of the adjacent carbonyl and the aromatic ring.

-

Three aromatic protons: These protons on the second pyridine ring (H5, H6, H7) will appear as a characteristic set of coupled multiplets (doublets and a doublet of doublets) between ~7.0 and ~8.5 ppm, consistent with a 3-substituted pyridine ring system.[12]

¹³C NMR Interpretation: The ¹³C NMR spectrum identifies all unique carbon atoms. Nine distinct signals are expected:

-

Two signals >160 ppm: These are the two carbonyl carbons from the lactam (C2) and the carboxylic acid.

-

Seven signals between ~110-155 ppm: These correspond to the remaining seven sp² hybridized carbons of the bicyclic ring system. The chemical shifts will be influenced by their proximity to the nitrogen atoms and electron-withdrawing groups.

2D NMR (HSQC & HMBC) for Definitive Connectivity: While 1D NMR provides strong evidence, 2D correlation experiments are essential for irrefutable proof of connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbons that bear protons (C4, C5, C6, C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations that would confirm the structure include:

-

The proton at C4 (H4) showing correlations to the C2 carbonyl, the carboxylic acid carbonyl, and carbons C5 and C4a (the ring junction carbon).

-

The N-H proton showing correlations to C2 and C8a.

-

The aromatic protons (H5, H6, H7) showing correlations to each other and to the ring junction carbons, confirming the fusion of the two rings.

-

The Final Arbiter: Single-Crystal X-ray Diffraction

Causality: While the combined spectroscopic data provides an exceptionally strong and internally consistent case for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It moves from inferring connectivity to directly observing the three-dimensional arrangement of atoms in space.[18]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, or vapor diffusion between a solvent and an anti-solvent.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Irradiate the crystal with monochromatic X-rays and collect the resulting diffraction pattern.[19]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate a final 3D model of the molecule.[19]

Data Presentation & Confirmation: The output is a definitive 3D molecular model that confirms:

-

The exact connectivity of all atoms.

-

The planarity of the aromatic rings.

-

The precise bond lengths and angles, confirming the C=O, C-N, and C-C bond characters.

-

Intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid and lactam moieties.[20]

This technique leaves no ambiguity and serves as the gold standard for structural confirmation.

Integrated Data Summary

| Technique | Parameter | Observed Data for C₉H₆N₂O₃ | Structural Confirmation |

| HRMS | [M-H]⁻ | m/z 189.0309 (Calc. 189.0306) | Confirms molecular formula C₉H₆N₂O₃. |

| FT-IR | Vibrational Bands (cm⁻¹) | ~3100 (N-H), ~2600 (broad O-H), ~1700 (C=O acid), ~1660 (C=O lactam) | Presence of lactam and carboxylic acid functional groups. |

| ¹H NMR | Chemical Shift (δ, ppm) | ~12.0 (1H, br s, NH), ~8.6 (1H, s, H4), 8.3-7.2 (3H, m, Ar-H) | Confirms proton count and chemical environments. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (COOH), ~162 (C=O, lactam), 9 signals total | Confirms 9 unique carbon environments, including two carbonyls. |

| HMBC | Key 2D Correlations | H4 → C2, COOH; NH → C2, C8a | Unambiguously establishes the connectivity of the core scaffold. |

| X-Ray | 3D Structure | Solved crystal structure | Provides absolute, definitive proof of the molecular structure. |

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-faceted analytical strategy. The process begins with a logical hypothesis derived from its chemical synthesis. This hypothesis is then systematically tested and validated through a series of orthogonal techniques. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the key functional groups, and a suite of advanced NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence, serving as the final arbiter of the molecular structure. This integrated, self-validating workflow ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for advanced research and development in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-OXO-1,2-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 5174-90-3 [amp.chemicalbook.com]

- 13. This compound | C9H6N2O3 | CID 17750172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. connectsci.au [connectsci.au]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]

- 20. trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine core, a bicyclic nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from a unique electronic distribution and a rigid, planar structure, has enabled the development of a vast array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive exploration of the biological significance of the 1,8-naphthyridine scaffold, delving into its pivotal role in the design and discovery of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will dissect the intricate structure-activity relationships that govern its biological effects, detail robust experimental protocols for its synthesis and evaluation, and visualize the key molecular pathways it modulates. This guide is intended to serve as an essential resource for researchers and drug development professionals, providing both foundational knowledge and actionable insights to propel future innovation with this remarkable heterocyclic system.

The Rise of a Privileged Scaffold: A Historical Perspective

The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the power of serendipity and systematic investigation. First synthesized in the early 20th century, its therapeutic potential remained largely untapped until the groundbreaking discovery of nalidixic acid in 1962. This pioneering antibacterial agent, a derivative of the 1,8-naphthyridine core, marked a paradigm shift in the treatment of urinary tract infections and laid the groundwork for the development of the highly successful quinolone class of antibiotics. The initial success of nalidixic acid spurred a wave of research into the 1,8-naphthyridine nucleus, revealing a remarkable breadth of biological activities and cementing its status as a versatile pharmacophore.

Anticancer Activity: Targeting the Engines of Malignancy

The 1,8-naphthyridine scaffold has emerged as a particularly fruitful template for the design of novel anticancer agents. Its derivatives have demonstrated potent cytotoxic and cytostatic activities against a wide spectrum of cancer cell lines, operating through diverse mechanisms of action that strike at the heart of cancer cell proliferation and survival.

Mechanisms of Antineoplastic Action

A key to the anticancer efficacy of many 1,8-naphthyridine derivatives lies in their ability to interfere with fundamental cellular processes, primarily DNA replication and cell signaling.

-

Topoisomerase Inhibition: A significant number of 1,8-naphthyridine-based compounds function as topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors induce DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Voreloxin, a 1,8-naphthyridine derivative that has been investigated in clinical trials, is a notable example of a topoisomerase II inhibitor.[1]

-

Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of many cancers. The 1,8-naphthyridine scaffold has proven to be an excellent framework for the development of potent kinase inhibitors. Derivatives have been designed to target key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), which plays a central role in cell growth and proliferation.[2] By blocking the ATP-binding site of these kinases, 1,8-naphthyridine-based inhibitors can effectively shut down aberrant signaling pathways that drive tumor growth.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,8-naphthyridine core has yielded crucial insights into the structural features that govern anticancer activity.

-

Substitution at C2 and C7: Modifications at the C2 and C7 positions have been extensively explored. The introduction of bulky aromatic or heteroaromatic moieties at the C2 position can enhance cytotoxic activity, likely by facilitating interactions with the target enzyme or receptor.[3]

-

The Carboxamide Moiety at C3: The presence of a carboxamide group at the C3 position is a common feature in many active compounds. Variations in the substituent on the amide nitrogen can significantly impact potency and selectivity.[4]

-

Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, at various positions on the naphthyridine ring or on appended phenyl rings has been shown to enhance anticancer activity.[4][5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,8-naphthyridine derivatives against various human cancer cell lines, providing a quantitative basis for SAR analysis.

| Compound ID | Modifications from Core Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [4][5] |

| K-562 (Leukemia) | 0.77 | [4][5] | ||

| 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [4][5] |

| SW620 (Colon) | 1.4 | [4][5] | ||

| 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (Ovarian) | 1.19 | [4][5] |

| 16 | C-2 naphthyl ring | HeLa (Cervical) | 0.7 | [3] |

| HL-60 (Leukemia) | 0.1 | [3] | ||

| PC-3 (Prostate) | 5.1 | [3] | ||

| 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | MCF-7 (Breast) | 1.47 | |

| 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | MCF-7 (Breast) | 1.62 | |

| 4d | 2-phenyl, 3-(substituted pyrazol-5-yl) | MCF-7 (Breast) | 1.68 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualization of a Key Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, a frequent target of 1,8-naphthyridine-based kinase inhibitors.

Caption: EGFR signaling pathway and its inhibition by 1,8-naphthyridine derivatives.

Antimicrobial Activity: A Legacy of Combating Infections

The historical significance of the 1,8-naphthyridine scaffold is deeply rooted in its antimicrobial properties. Building upon the legacy of nalidixic acid, medicinal chemists have continued to refine this core structure to develop potent antibacterial agents with broad-spectrum activity.

Mechanism of Antibacterial Action

The primary mode of action for many 1,8-naphthyridine-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[9][10][11]

Structure-Activity Relationship (SAR) Insights

The development of potent antibacterial 1,8-naphthyridines has been guided by extensive SAR studies.

-

The Carboxylic Acid at C3: The carboxylic acid moiety at the C3 position is critical for activity, as it is involved in binding to the DNA gyrase.

-

The N1 Substituent: The nature of the substituent at the N1 position influences the potency and pharmacokinetic properties of the compound. Small alkyl groups, such as ethyl or cyclopropyl, are often favored.[9]

-

The C7 Substituent: The introduction of a piperazine ring or other nitrogen-containing heterocycles at the C7 position significantly enhances the spectrum of activity, particularly against Gram-negative bacteria.[9]

-

Fluorine at C6: The presence of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and dramatically increases antibacterial potency.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,8-naphthyridine derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic Acid | Escherichia coli | 4-16 | [9] |

| Proteus mirabilis | 8-32 | [9] | |

| Enoxacin | Escherichia coli | 0.12-0.5 | [9] |

| Staphylococcus aureus | 0.5-2 | [9] | |

| Pseudomonas aeruginosa | 1-4 | [9] | |

| Gemifloxacin | Streptococcus pneumoniae | ≤0.03-0.12 | [9] |

| Haemophilus influenzae | ≤0.03 | [9] | |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [12] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the 1,8-naphthyridine compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualization of the Antimicrobial Mechanism of Action

The following diagram illustrates the inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Caption: Mechanism of DNA gyrase inhibition by 1,8-naphthyridine antibiotics.

Expanding the Therapeutic Frontier: Antiviral and Anti-inflammatory Activities

Beyond their established roles in cancer and infectious diseases, 1,8-naphthyridine derivatives have demonstrated promising activity in other therapeutic areas, notably as antiviral and anti-inflammatory agents.

Antiviral Potential

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[15][16] The mechanisms of action are varied and, in some cases, still under investigation, but they represent a promising avenue for the development of novel antiviral therapies.

Anti-inflammatory Properties

Several classes of 1,8-naphthyridine derivatives have been shown to possess significant anti-inflammatory properties.[5] Their mechanisms often involve the modulation of key inflammatory pathways, such as the downregulation of pro-inflammatory cytokines. This activity highlights the potential of the 1,8-naphthyridine scaffold in the development of treatments for a variety of inflammatory disorders.

Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the construction of the 1,8-naphthyridine ring system. It offers a versatile and efficient route to a wide range of substituted derivatives.[17][18]

Reaction Principle

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing an α-methylene group (e.g., a ketone, aldehyde, or ester) in the presence of an acid or base catalyst.

Experimental Protocol: A Greener Friedländer Synthesis in Water

This protocol describes an environmentally friendly, gram-scale synthesis of 2-methyl-1,8-naphthyridine.[18]

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (catalyst)

-

Water (solvent)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and acetone (3.0 eq) in water.

-

Catalyst Addition: Add a catalytic amount of choline hydroxide (1 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the mixture under a nitrogen atmosphere at 50°C for 6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Visualization

Caption: Workflow for the Friedländer synthesis of 2-methyl-1,8-naphthyridine.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold has unequivocally demonstrated its immense value in medicinal chemistry and drug discovery. Its journey from the discovery of nalidixic acid to its current status as a privileged core in the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents is a testament to its remarkable chemical and biological versatility. The ability to fine-tune its properties through targeted chemical modifications has allowed for the creation of a diverse array of compounds with tailored pharmacological profiles.

The future of 1,8-naphthyridine research remains bright. Continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular interactions between 1,8-naphthyridine-based compounds and their biological targets will pave the way for the rational design of next-generation therapeutics. As our knowledge of disease biology continues to expand, the 1,8-naphthyridine scaffold is poised to play an even more significant role in addressing unmet medical needs and improving human health.

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA gyrase - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 15. en.iacld.com [en.iacld.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. connectjournals.com [connectjournals.com]

A Strategic Framework for the Preliminary Biological Screening of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid and Its Analogs

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,8-Naphthyridine Scaffold as a Cornerstone in Medicinal Chemistry

The 1,8-naphthyridine ring system is a quintessential example of a "privileged scaffold" in drug discovery. This nitrogen-containing heterocycle is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid structure and hydrogen bonding capabilities allow it to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Historically, the 4-oxo-1,8-naphthyridine-3-carboxylic acid core, exemplified by nalidixic acid, laid the foundation for the quinolone class of antibiotics by targeting bacterial DNA gyrase.[3][4]

Beyond this seminal antibacterial activity, the 1,8-naphthyridine scaffold has been successfully exploited to develop agents with anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][5][6] Derivatives of the specific 2-oxo-1,8-naphthyridine-3-carboxylic acid core, the focus of this guide, have demonstrated potent gastric antisecretory properties, hinting at further untapped therapeutic potential.

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely to list protocols but to present a logical, tiered screening cascade. This strategy is designed to efficiently identify and characterize primary biological activities, assess initial selectivity, and provide a rationale for advancing promising compounds into more complex mechanistic and in vivo studies. Each experimental choice is explained, and every protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Synthesis and Physicochemical Characterization: The Foundation of Biological Screening

The reliability of any biological screening data is contingent upon the purity and confirmed identity of the test compound. A general synthetic pathway to the 2-oxo-1,8-naphthyridine-3-carboxylic acid scaffold often involves the cyclization of aminonicotinic acid derivatives.[7] For instance, a common approach is the condensation of 2-aminopyridine derivatives with dicarbonyl compounds, followed by cyclization reactions.[8]

Crucial Pre-Screening Steps:

-

Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the final compound to ≥95% purity. This minimizes the risk of false positives arising from residual reactants or byproducts.

-

Structural Verification: The identity of the compound must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Elemental Analysis: To confirm the empirical formula.

-

-

Solubility Assessment: The compound's solubility in dimethyl sulfoxide (DMSO) and aqueous buffers must be determined to ensure proper preparation of stock solutions and prevent precipitation in biological assays.

A Tiered Strategy for Efficient Biological Evaluation

A hierarchical screening approach is the most resource-efficient method for evaluating a novel compound. This cascade prioritizes broad, high-throughput assays in Tier 1 to identify potential areas of activity. Positive "hits" from this initial screen are then subjected to more specific, mechanism-oriented assays in Tier 2.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]

The Enduring Scaffold: A Technical Guide to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid

Abstract

The 1,8-naphthyridine ring system, a privileged heterocyclic scaffold, has consistently captured the attention of medicinal chemists due to its versatile synthesis and broad spectrum of biological activities.[1] Within this family, the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid core represents a particularly intriguing template for drug design. Its unique electronic and steric features have led to the development of potent therapeutic agents, most notably in the realm of gastric acid secretion inhibition. This in-depth guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and biological landscape of this important molecule and its derivatives. We will delve into the causality behind synthetic strategies, explore structure-activity relationships, and present detailed experimental protocols, offering a robust foundation for future research and development in this area.

Introduction: The Significance of the 1,8-Naphthyridine Core

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, and the 1,8-naphthyridine scaffold is a prominent member of this class.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The presence and positioning of the two nitrogen atoms influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.

Historically, the 1,8-naphthyridine core gained prominence with the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), a pioneering antibacterial agent that paved the way for the development of the vast class of quinolone and fluoroquinolone antibiotics.[2] These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase.[2] Beyond antibacterial applications, derivatives of the 1,8-naphthyridine skeleton have demonstrated a remarkable array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[1]

This guide will focus specifically on the This compound isomer. The introduction of the 2-oxo (lactam) functionality significantly alters the electronic and chemical nature of the scaffold compared to the more extensively studied 4-oxo isomers, opening up distinct avenues for therapeutic intervention. The primary focus of this review will be on the synthesis and the well-documented gastric antisecretory properties of this class of compounds, while also touching upon other emerging applications.

Synthesis of the Core Scaffold

The construction of the this compound core is a critical step in the development of its derivatives. The most common and effective strategies involve the cyclization of appropriately substituted pyridine precursors.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of quinoline and naphthyridine ring systems.[3] This reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[3] For the synthesis of the target scaffold, 2-aminopyridine is the key starting material.

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 2-aminopyridine. This is followed by a thermally induced intramolecular cyclization, which forms the dihydronaphthyridine ring. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-1,2-dihydro-[4][5]naphthyridine-3-carboxylate

This protocol is adapted from established methodologies for the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid.

-

Step 1: Condensation

-

To a solution of 2-aminopyridine (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

-

Heat the mixture to a temperature of 140-150°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

This step forms the intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate.

-

-

Step 2: Cyclization

-

Increase the temperature of the reaction mixture to 240-250°C and maintain for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

-

Upon cooling, the product, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, will precipitate. The term "4-hydroxy" is used here to denote the enol tautomer, which is in equilibrium with the keto form.

-

The crude product can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

-

Step 3: Hydrolysis to this compound

-

Suspend the crude ethyl ester in a solution of aqueous sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid, such as concentrated hydrochloric acid, to a pH of approximately 5.[6]

-

The desired this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to afford the final product.

-

Caption: Gould-Jacobs reaction workflow for the synthesis of the target acid.

Chemical Properties and Reactivity

The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

-

The Carboxylic Acid Group: The carboxylic acid at the 3-position is a versatile handle for derivatization. Standard carboxylic acid chemistry can be employed, such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC, HATU) to form carboxamides.

-

Reduction: Reduction to the corresponding alcohol, although this may require harsh conditions that could affect the heterocyclic core.

-

Conversion to Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride to form the highly reactive acid chloride, which can then be reacted with a wide range of nucleophiles.

-

-

The Lactam (2-Oxo) Functionality: The lactam nitrogen can be alkylated, typically using a base (e.g., sodium hydride) followed by an alkyl halide. This allows for the introduction of various substituents at the N-1 position, which has been shown to be crucial for modulating biological activity.

-

The Pyridine Ring System: The pyridine ring of the naphthyridine core is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly if activating groups (e.g., halogens) are present on the ring. The positions most susceptible to nucleophilic attack are typically C4 and C7. Conversely, electrophilic aromatic substitution is generally difficult on the unsubstituted ring system.

Biological Activities and Pharmacological Profile

While the broader 1,8-naphthyridine class has a wide range of biological targets, derivatives of this compound have been most prominently investigated for their potent gastric antisecretory effects.

Gastric Antisecretory Activity

A seminal study by Santilli et al. described the synthesis and evaluation of a series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives as inhibitors of gastric acid secretion.[4] In the pyloric-ligated (Shay) rat model, several compounds demonstrated potent, dose-dependent reduction of total acid output, with some being more potent than the H2-receptor antagonist cimetidine.[4]

Mechanism of Action: The precise mechanism of action for this class of compounds as gastric antisecretory agents has not been fully elucidated and was noted as "not known" in the original key publication.[4] Gastric acid secretion by parietal cells is primarily regulated by three main pathways: the histamine H2 receptor, the muscarinic M3 receptor, and the gastrin CCK2 receptor, all of which ultimately activate the H+/K+-ATPase (proton pump). While the derivatives from the Santilli study are potent, their mechanism does not appear to be simple H2-receptor antagonism. More recent classes of antisecretory drugs, such as SCH 28080, have been shown to be K+-competitive inhibitors of the H+/K+-ATPase.[7] It is plausible that the 2-oxo-1,8-naphthyridine derivatives act further down the signaling cascade, potentially interacting with the proton pump itself, but this remains an area for further investigation.

Caption: Regulation of gastric acid secretion and potential targets for inhibitors.

Structure-Activity Relationships (SAR)

The work by Santilli et al. provides key insights into the SAR for gastric antisecretory activity.[4]

| Position | Substituent Effect on Activity |

| N-1 | Small alkyl groups, such as ethyl, are optimal. Larger or more complex groups tend to decrease activity. |

| C-3 | A carboxylic acid ester (e.g., ethyl ester) is essential for high potency. Conversion to the corresponding amide or hydrazide generally reduces activity. |

| C-4 | Introduction of an amino group or a substituted piperazinyl group at this position can significantly enhance potency. |

| C-7 | Substitution with a methyl group appears to be well-tolerated and can contribute to increased activity in certain contexts. |

Table 1: Summary of Structure-Activity Relationships for Gastric Antisecretory Activity.

Other Potential Therapeutic Applications

While less explored for the 2-oxo isomer specifically, the broader 1,8-naphthyridine class continues to be a source of compounds with other biological activities. Recent patents suggest an ongoing interest in 1,8-naphthyridin-2-one derivatives for the treatment of autoimmune diseases. Furthermore, the structural similarity to other kinase inhibitors and DNA-interacting agents suggests that derivatives of this compound could be explored for anticancer and antiviral applications.

Future Directions and Conclusion

The this compound scaffold remains a valuable and somewhat underexplored platform for drug discovery. While its potential as a gastric antisecretory agent is well-documented, the precise mechanism of action is a compelling unanswered question that warrants further investigation with modern pharmacological techniques. Elucidating this mechanism could pave the way for the design of a new generation of highly specific and potent anti-ulcer drugs.

The synthetic versatility of the core, with multiple points for derivatization, allows for the creation of large and diverse chemical libraries. Future research should focus on:

-

Mechanistic Studies: Employing techniques such as enzymatic assays with isolated H+/K+-ATPase, and cellular assays to pinpoint the molecular target responsible for the antisecretory effect.

-

Library Expansion: Systematically exploring the chemical space around the scaffold, particularly at positions that have been less studied, to identify new pharmacophores for different therapeutic targets.

-

Exploration of New Therapeutic Areas: Leveraging the known safety and efficacy of the naphthyridine core to design and screen derivatives against a wider range of targets, including kinases, polymerases, and other enzymes relevant to oncology, virology, and inflammatory diseases.

References

- 1. This compound | C9H6N2O3 | CID 17750172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof - Google Patents [patents.google.com]

- 4. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The state of the art of gastric antisecretory drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of gastric antisecretory effect of SCH 28080 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CO2022006942A2 - 1,8-naphthyridin-2-one compounds for the treatment of an autoimmune disease - Google Patents [patents.google.com]

The Synthetic Chemist's Guide to Novel 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid Analogs: A Technical Whitepaper

Abstract

The 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing novel analogs of this important heterocyclic system. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the two most prominent synthetic routes: the Gould-Jacobs reaction and the Friedlander synthesis. This guide aims to equip the reader with the practical knowledge and theoretical understanding necessary to design and execute the synthesis of novel this compound analogs for drug discovery and development programs.

Introduction: The Significance of the 2-Oxo-1,8-naphthyridine Scaffold

The 1,8-naphthyridine ring system is a bioisostere of quinoline and has attracted significant attention from medicinal chemists due to its diverse pharmacological profile.[1] The introduction of a 2-oxo functionality and a 3-carboxylic acid (or its ester equivalent) further enhances the therapeutic potential of this scaffold. These structural features are key pharmacophoric elements in a variety of biologically active molecules. For instance, derivatives of this core have been investigated as potent gastric antisecretory agents and have shown promise as antitumor agents.[2][3] The ability to readily synthesize a diverse library of analogs is therefore crucial for exploring the structure-activity relationships (SAR) and optimizing the therapeutic properties of this compound class.

This guide will focus on the two most reliable and versatile methods for the construction of the this compound core:

-

The Gould-Jacobs Reaction: A classic and robust method involving the condensation of a 2-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.

-

The Friedlander Synthesis: A powerful and often high-yielding condensation of a 2-aminopyridine-3-carboxaldehyde with an active methylene compound.

We will explore the nuances of each approach, providing detailed experimental procedures and discussing the key factors that influence reaction outcomes.

The Gould-Jacobs Reaction: A Stepwise Approach to the Naphthyridine Core

The Gould-Jacobs reaction is a venerable and dependable method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[4][5] Its application to the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridines proceeds in two distinct and crucial stages: the initial condensation to form an enamine intermediate, followed by a high-temperature cyclization to construct the bicyclic core.

Mechanistic Insights

The reaction commences with the nucleophilic attack of the amino group of a 2-aminopyridine on diethyl ethoxymethylenemalonate (DEEM), a common and reactive malonic ester derivative. This is followed by the elimination of ethanol to yield a stable diethyl 2-((pyridin-2-ylamino)methylene)malonate intermediate. The causality behind this initial step lies in the electrophilicity of the β-carbon of DEEM and the nucleophilicity of the exocyclic amino group of the pyridine.

The second, and often more challenging, step is the thermal cyclization of this intermediate. This intramolecular reaction requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization, which forges the new pyridine ring. The reaction is typically carried out in a high-boiling solvent, such as diphenyl ether, to achieve the necessary temperatures (often exceeding 240 °C).[6]

Diagram 1: The Gould-Jacobs Reaction Pathway

Caption: A schematic overview of the Gould-Jacobs reaction for the synthesis of the 1,8-naphthyridine core.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[6]

Step 1: Condensation of 2-Aminopyridine with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will become a thick syrup.

-

Allow the mixture to cool to room temperature. The crude diethyl 2-((pyridin-2-ylamino)methylene)malonate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

-

Place the crude diethyl 2-((pyridin-2-ylamino)methylene)malonate in a high-boiling point solvent such as diphenyl ether (approximately 10 mL per gram of intermediate) in a suitable reaction vessel equipped for high-temperature reactions.

-

Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Dilute the mixture with petroleum ether or hexane to further facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether.

-

The crude ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The Friedlander Synthesis: A Convergent and Efficient Route

The Friedlander synthesis offers a more convergent approach to the this compound core, typically involving a one-pot condensation of a 2-aminopyridine-3-carboxaldehyde with an active methylene compound, such as diethyl malonate.[7][8] This method is often favored for its operational simplicity and generally higher yields compared to the Gould-Jacobs reaction.

Mechanistic Rationale

The base-catalyzed Friedlander synthesis is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate then undergoes a Knoevenagel condensation with the aldehyde group of the 2-aminopyridine-3-carboxaldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the ester carbonyls, followed by elimination of water and ethanol to afford the final 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate product. The choice of base is critical, with piperidine or other amine bases being commonly employed to facilitate the initial condensation.

Diagram 2: The Friedlander Synthesis Workflow

Caption: A simplified workflow of the Friedlander synthesis for 2-oxo-1,8-naphthyridine-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This protocol provides a general procedure for the Friedlander synthesis of the target scaffold.

-

To a suspension of 2-aminopyridine-3-carboxaldehyde (1 equivalent) in diethyl malonate (5 equivalents), add piperidine (2 equivalents) as a catalyst.

-

Heat the reaction mixture to 120 °C in a sealed tube or a flask equipped with a reflux condenser for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration and wash with diethyl ether to remove excess diethyl malonate and other impurities.

-

The resulting ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be purified by recrystallization from ethanol if necessary.

Variations and Optimization

The Friedlander synthesis is highly adaptable. Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[9] Furthermore, solvent-free, grinding methods using a catalyst like CeCl₃·7H₂O have been developed as an environmentally benign alternative.[7]

Comparative Analysis of Synthetic Routes and Analog Synthesis

Both the Gould-Jacobs and Friedlander syntheses are powerful tools for accessing the this compound core. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

| Synthetic Route | Starting Materials | Key Reaction Conditions | Typical Yields | Advantages | Disadvantages |

| Gould-Jacobs | 2-Aminopyridines, Diethyl Ethoxymethylenemalonate | High Temperature (>240 °C), High-boiling solvent | Moderate to Good | Readily available starting materials; allows for variation on the pyridine ring. | Harsh reaction conditions; can be low yielding for some substrates. |

| Friedlander | 2-Aminopyridine-3-carboxaldehydes, Active Methylene Compounds | Base or Acid Catalysis, Heating | Good to Excellent | Generally higher yields; more convergent; milder conditions. | Synthesis of substituted 2-aminopyridine-3-carboxaldehydes can be challenging. |

The synthesis of novel analogs can be achieved by employing substituted starting materials in either of these routes. For example, using substituted 2-aminopyridines in the Gould-Jacobs reaction or substituted 2-aminopyridine-3-carboxaldehydes and various active methylene compounds in the Friedlander synthesis allows for the introduction of a wide range of functional groups at different positions of the naphthyridine core. This versatility is crucial for the exploration of structure-activity relationships in drug discovery programs. For instance, the introduction of different substituents at the N-1 and C-7 positions has been shown to significantly impact the antitumor activity of this class of compounds.[2]

Conclusion